molecular formula C27H28N2O5S B2397830 N-(2-methoxyphenyl)-N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)benzenesulfonamide CAS No. 1251559-90-6

N-(2-methoxyphenyl)-N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)benzenesulfonamide

Cat. No.: B2397830
CAS No.: 1251559-90-6
M. Wt: 492.59
InChI Key: RZQUQOAMQDXEOZ-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)benzenesulfonamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:

    Formation of the pyrazolo[1,5-a][1,3]diazepine core: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.

    Introduction of the sulfonamide group: This step usually involves the reaction of an amine with a sulfonyl chloride under basic conditions.

    Functionalization of the aromatic rings: Methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the aromatic rings or the sulfonamide group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, sulfonyl chlorides, amines.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent, particularly in antibacterial or anticancer research.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)benzenesulfonamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial growth by interfering with the synthesis of folic acid, a vital nutrient for bacteria. The pyrazolo[1,5-a][1,3]diazepine core may interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antibacterial properties.

    Trimethoprim: Often used in combination with sulfonamides for its synergistic effects.

    Pyrazolopyrimidines: Compounds with a similar core structure, known for their diverse biological activities.

Uniqueness

N-(2-methoxyphenyl)-N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)benzenesulfonamide is unique due to its complex structure, which combines multiple functional groups and a fused ring system

Properties

IUPAC Name

N-(2-methoxyphenyl)-N-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O5S/c1-19(2)33-22-16-14-21(15-17-22)27-28-24(20(3)34-27)18-29(25-12-8-9-13-26(25)32-4)35(30,31)23-10-6-5-7-11-23/h5-17,19H,18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQUQOAMQDXEOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN(C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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